

Arugomycin: A Technical Overview of an Anthracycline Antibiotic

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arugomycin*
Cat. No.: B15567818

[Get Quote](#)

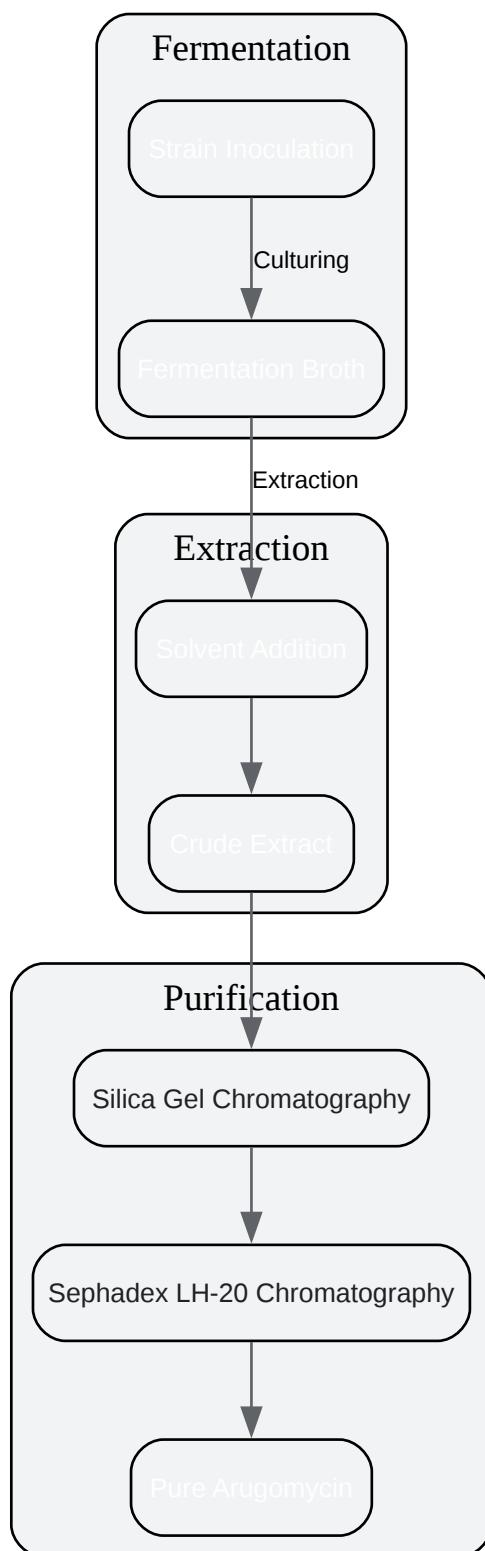
For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

Arugomycin, a potent anthracycline antibiotic, is a secondary metabolite produced by the bacterium *Streptomyces violaceochromogenes*. Its complex chemical structure is fundamental to its biological activity.

Identifier	Value	Reference
CAS Number	88465-80-9	[1] [2]
Chemical Formula	$C_{80}H_{112}N_2O_{37}$	[1]

Production and Purification


Arugomycin is primarily obtained through fermentation of *Streptomyces violaceochromogenes*. While specific industrial-scale protocols are proprietary, the general methodology involves submerged fermentation followed by a multi-step purification process.

Experimental Protocol: Fermentation and Isolation

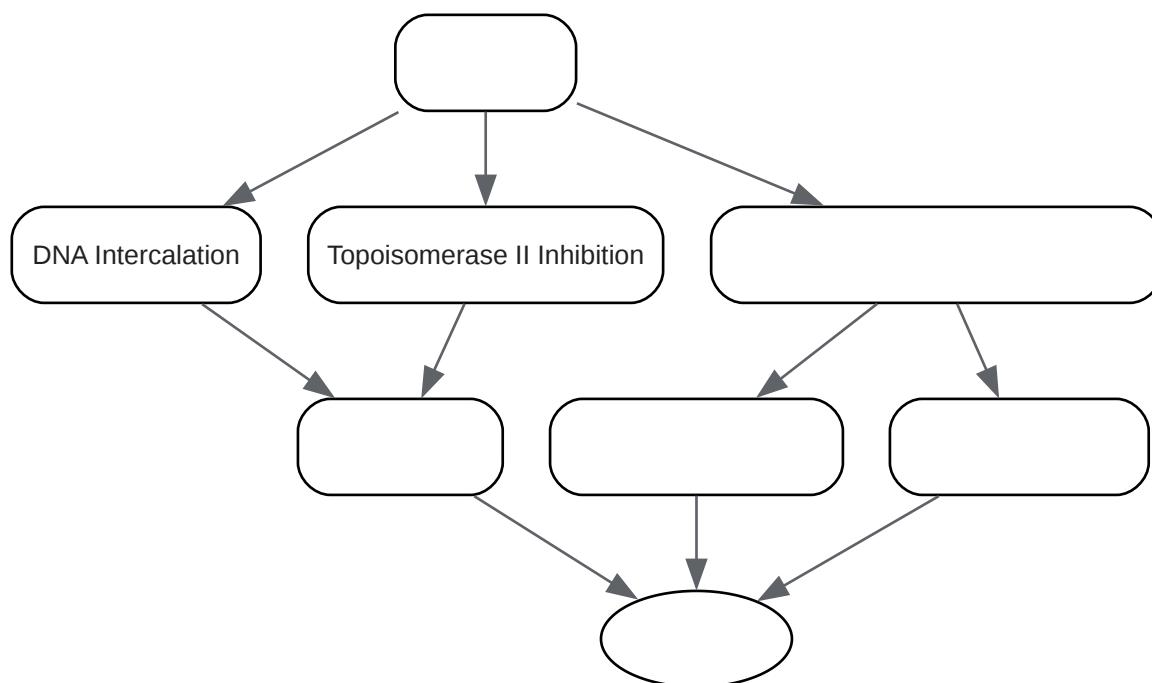
- Fermentation: *Streptomyces violaceochromogenes* is cultured in a suitable nutrient-rich medium under controlled conditions of temperature, pH, and aeration to promote the production of **Arugomycin**.

- Solvent Extraction: The fermentation broth is treated with an appropriate organic solvent to extract the **Arugomycin**.
- Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques, such as silica gel chromatography and Sephadex LH-20 column chromatography, to isolate and purify **Arugomycin** from other metabolites and impurities.[\[2\]](#)

Logical Workflow for Arugomycin Production

[Click to download full resolution via product page](#)

Caption: Workflow for the production and purification of **Arugomycin**.


Mechanism of Action

As an anthracycline antibiotic, the primary mechanism of action of **Arugomycin** is its intercalation into DNA.^[3] This process involves the insertion of its planar polycyclic aromatic ring system between the base pairs of the DNA double helix. This interaction disrupts the normal helical structure of DNA, consequently interfering with critical cellular processes such as DNA replication and transcription. This disruption ultimately leads to the inhibition of cell growth and proliferation, which is the basis of its antibacterial and potential antitumor activities.

Furthermore, like other anthracyclines, **Arugomycin** is believed to exert its cytotoxic effects through the inhibition of topoisomerase II. This enzyme is crucial for relieving topological stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis (programmed cell death).

Signaling Pathways Affected by Anthracyclines

The cellular response to anthracycline-induced DNA damage and oxidative stress involves a complex network of signaling pathways. While specific pathways affected uniquely by **Arugomycin** require further investigation, the general effects of anthracyclines provide a framework for understanding its molecular impact.

[Click to download full resolution via product page](#)

Caption: General signaling pathways affected by anthracycline antibiotics.

Biological Activity

Arugomycin has demonstrated significant biological activity, primarily against Gram-positive bacteria and certain types of cancer cells. Although specific IC₅₀ values for **Arugomycin** are not widely reported in publicly available literature, its demonstrated antitumor activity against sarcoma S-180 and Ehrlich ascites tumors highlights its potential as a chemotherapeutic agent. Further quantitative studies are necessary to fully characterize its potency against a broader range of cell lines.

Chemical Synthesis

To date, the total chemical synthesis of **Arugomycin** has not been reported in the scientific literature. The complexity of its structure, featuring a large polycyclic core and multiple chiral centers within its sugar moieties, presents a formidable challenge for synthetic organic chemists. The current production of **Arugomycin** relies on biotechnological methods through fermentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arugomycin, a new anthracycline antibiotic. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arugomycin, a new anthracycline antibiotic. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracycline antibiotic arugomycin binds in both grooves of the DNA helix simultaneously: an NMR and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Arugomycin: A Technical Overview of an Anthracycline Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15567818#arugomycin-cas-number-and-chemical-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com